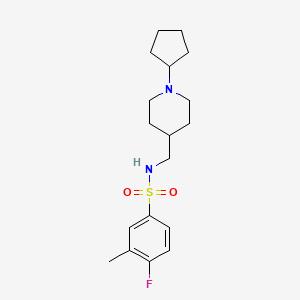

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide

Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure that includes a cyclopentylpiperidine moiety, a fluorinated benzene ring, and a sulfonamide group

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2S/c1-14-12-17(6-7-18(14)19)24(22,23)20-13-15-8-10-21(11-9-15)16-4-2-3-5-16/h6-7,12,15-16,20H,2-5,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATKTWXNMXBPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopentylpiperidine Moiety:

Introduction of the Fluorinated Benzene Ring: The fluorinated benzene ring is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the benzene ring.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Pharmacological Studies

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide has shown promise in pharmacological studies, particularly as a potential therapeutic agent. Its structural similarity to known piperidine derivatives suggests that it may exhibit activity against certain neurological targets.

Key Findings:

- Neurotransmitter Modulation : Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, potentially impacting conditions like depression and anxiety .

- Antidepressant Activity : Preliminary studies suggest that this sulfonamide derivative may have antidepressant-like effects in animal models, warranting further investigation into its mechanism of action .

Medicinal Chemistry

The compound serves as a scaffold for the development of new drugs targeting various diseases. Its sulfonamide group is known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.

Research Insights:

- Structure-Activity Relationship (SAR) : The modification of the piperidine ring and sulfonamide group can lead to variations in biological activity. SAR studies are crucial for optimizing efficacy and reducing side effects .

- Synthesis of Analogues : Researchers are exploring synthetic pathways to create analogues of this compound, aiming to enhance its pharmacokinetic properties and therapeutic effects .

Biochemical Applications

The compound's ability to interact with enzymes makes it a candidate for biochemical studies.

Potential Uses:

- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor could reveal its potential in treating diseases where enzyme dysregulation is a factor.

- Metabolic Studies : Understanding how this compound is metabolized in biological systems can provide insights into its safety and efficacy profiles .

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide exhibited significant antidepressant-like behavior when administered over a two-week period. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting potential efficacy in treating depressive disorders.

Case Study 2: Neurotransmitter Interaction

Research focused on the interaction of this compound with serotonin receptors revealed that it could act as a partial agonist at certain subtypes. This interaction is hypothesized to contribute to its observed antidepressant effects and highlights the need for further receptor-binding studies.

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-chloro-3-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-bromo-3-methylbenzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-iodo-3-methylbenzenesulfonamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and specificity compared to its halogenated analogs.

This detailed article provides a comprehensive overview of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article examines the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is with a molecular weight of approximately 310.42 g/mol. The compound features a sulfonamide group, which is known for its biological activity.

Research indicates that compounds similar to N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide may interact with various biological pathways. For instance, sulfonamides are often recognized for their ability to inhibit certain enzymes, modulate receptor activity, and influence signaling pathways related to inflammation and pain.

Pharmacological Effects

- Anti-inflammatory Activity : Compounds with similar structures have been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin (IL)-17 .

- Analgesic Effects : There is evidence suggesting that sulfonamide derivatives can reduce pain perception through central nervous system mechanisms .

- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects, targeting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Study 1: Inhibition of IL-17 Production

A study focused on a structurally similar compound demonstrated that it effectively inhibited IL-17 production in a dose-dependent manner. This suggests potential therapeutic applications in treating autoimmune diseases like psoriasis and rheumatoid arthritis .

Study 2: Analgesic Potential

Another investigation explored the analgesic properties of related sulfonamide compounds. The results indicated significant pain relief in animal models, highlighting the compound's potential as a non-opioid analgesic alternative .

Data Tables

The following table summarizes key findings from various studies on the biological activity of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide and related compounds.

Q & A

Basic: What are the critical steps in synthesizing N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Functionalization of the piperidine ring (e.g., introducing the cyclopentyl group via nucleophilic substitution under reflux in dichloromethane with triethylamine as a base) .

- Step 2: Coupling the modified piperidine moiety to the sulfonamide core using a benzylation or amidation reaction, often requiring catalysts like Pd/C or coupling agents such as EDC/HOBt .

- Step 3: Purification via recrystallization or column chromatography to achieve >95% purity, monitored by HPLC .

Key challenges include controlling steric hindrance from the cyclopentyl group and optimizing reaction time to prevent decomposition of the fluorinated aromatic ring .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Critical methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing fluorobenzene and piperidine protons) .

- HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm, employing acetonitrile/water gradients .

- Mass Spectrometry (HRMS): Validation of molecular weight (e.g., [M+H]+ ion) and isotopic patterns from fluorine and sulfur .

- X-ray Crystallography: Resolving 3D structure via SHELX programs for absolute configuration determination, particularly for chiral centers .

Advanced: How can computational modeling predict the binding affinity of this compound with kinases like CDK2?

Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate interactions between the sulfonamide group and CDK2’s ATP-binding pocket. The fluorobenzene moiety may engage in hydrophobic interactions, while the piperidine nitrogen could form hydrogen bonds .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG) calculated via MM-PBSA .

- SAR Analysis: Compare with analogs (e.g., triazolo-pyrimidine derivatives) to identify critical substituents affecting activity .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer: Contradictions (e.g., high in vitro IC₅₀ vs. low cellular efficacy) may arise from:

- Solubility Issues: Use DMSO stock solutions ≤0.1% and validate solubility in assay buffers via nephelometry .

- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

- Metabolic Stability: Assess hepatic microsomal stability; if rapid degradation occurs, modify the cyclopentyl group to reduce CYP3A4 affinity .

Basic: What are the primary biological targets associated with this compound?

Answer:

Based on structural analogs, likely targets include:

- Kinases (e.g., CDK2): The sulfonamide group mimics ATP’s sulfonyl moiety, enabling competitive inhibition .

- GPCRs: Piperidine derivatives often target serotonin or dopamine receptors, but specificity requires functional assays (e.g., cAMP accumulation) .

Advanced: What strategies optimize reaction conditions for improved yield and purity?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for SN2 reactions to enhance nucleophilicity .

- Temperature Control: Maintain 0–5°C during sulfonamide coupling to minimize side reactions .

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-couplings, optimizing ligand ratios (e.g., 1:2 Pd:XPhos) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

- Data Collection: Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) data. SHELXL refines anisotropic displacement parameters to model cyclopentyl ring disorder .

- Twinned Data: Apply SHELXD for structure solution if twinning occurs, using HKL-2000 for integration .

- Validation: Check geometry with PLATON; ensure R-factor <5% and RMSD for bond lengths <0.02 Å .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage Conditions: -20°C under argon in amber vials to prevent photodegradation of the fluorobenzene ring .

- Stability Testing: Monitor via HPLC every 6 months; degradation products (e.g., des-fluoro analogs) indicate hydrolysis at the sulfonamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.